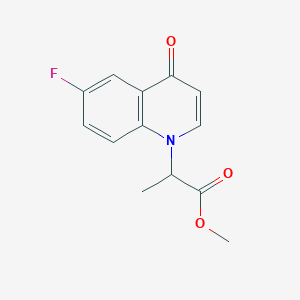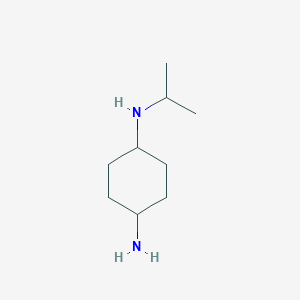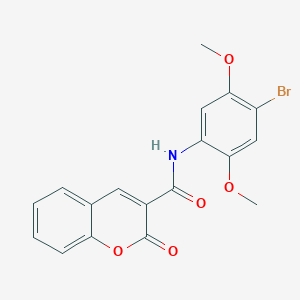
(23R,24S)-23,24-Dihydroxy-25-methoxy-5alpha-tirucall-7-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(23R,24S)-23,24-Dihidroxi-25-metoxi-5alfa-tirucall-7-en-3-ona es un triterpenoide de cicloartano, una clase de compuestos conocidos por sus diversas actividades biológicas. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos hidroxilo y un grupo metoxi, lo que contribuye a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (23R,24S)-23,24-Dihidroxi-25-metoxi-5alfa-tirucall-7-en-3-ona normalmente implica varios pasos, comenzando con precursores esteroideos más simples. Un método común implica la epoxidación de un doble enlace, seguido de reacciones de apertura de anillo y posteriores modificaciones del grupo funcional.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la extracción con solvente, la purificación por cromatografía y la cristalización para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
(23R,24S)-23,24-Dihidroxi-25-metoxi-5alfa-tirucall-7-en-3-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir cetonas o aldehídos a alcoholes.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son comunes.
Sustitución: Las condiciones pueden implicar nucleófilos como haluros o alcóxidos en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción normalmente produce alcoholes .
Aplicaciones Científicas De Investigación
(23R,24S)-23,24-Dihidroxi-25-metoxi-5alfa-tirucall-7-en-3-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de otras moléculas complejas.
Biología: Estudiado por su papel en la regulación del crecimiento de las plantas y las respuestas al estrés.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de productos químicos agrícolas y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (23R,24S)-23,24-Dihidroxi-25-metoxi-5alfa-tirucall-7-en-3-ona implica su interacción con objetivos moleculares y vías específicas. En las plantas, puede interactuar con los receptores de brasinosteroides, lo que lleva a la activación de vías de señalización aguas abajo que regulan el crecimiento y el desarrollo. En la investigación médica, puede ejercer efectos a través de la modulación de las vías de señalización celular implicadas en la inflamación y la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
Cicloorbigenina A: (23R,24S)-16β,23∶16α,24-diepoxicicloart-6-eno-3,25-diol
Cicloorbicosido C: (23R,24S)-16β,23;16α,24-diepoxicicloartano-3β,25-diol 3-O-β-D-xilopiranósido 25-O-β-D-glucopiranósido
Singularidad
(23R,24S)-23,24-Dihidroxi-25-metoxi-5alfa-tirucall-7-en-3-ona es único debido a su disposición específica de grupos hidroxilo y metoxi, que confiere propiedades químicas y biológicas distintivas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
17-(4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCURJKDUYAFAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)



![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)



![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)

![2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12118300.png)
![(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B12118308.png)
